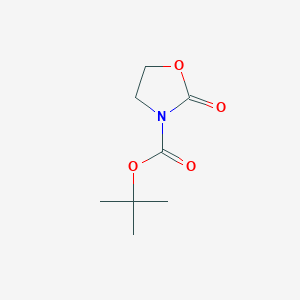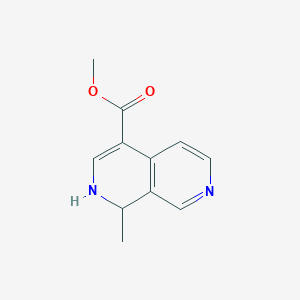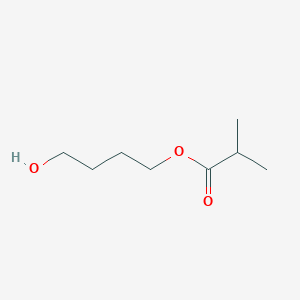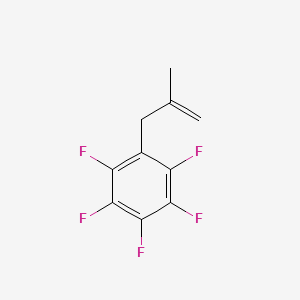![molecular formula C19H14BrNO2 B14303531 6-[Anilino(phenyl)methylidene]-2-bromo-4-hydroxycyclohexa-2,4-dien-1-one CAS No. 112932-44-2](/img/structure/B14303531.png)
6-[Anilino(phenyl)methylidene]-2-bromo-4-hydroxycyclohexa-2,4-dien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[Anilino(phenyl)methylidene]-2-bromo-4-hydroxycyclohexa-2,4-dien-1-one is an organic compound with a complex structure that includes an aniline group, a bromine atom, and a hydroxy group attached to a cyclohexadienone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[Anilino(phenyl)methylidene]-2-bromo-4-hydroxycyclohexa-2,4-dien-1-one typically involves the reaction of aniline with a brominated hydroxycyclohexadienone derivative. The reaction conditions often include the use of a suitable solvent, such as methanol or ethanol, and a catalyst to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
6-[Anilino(phenyl)methylidene]-2-bromo-4-hydroxycyclohexa-2,4-dien-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The bromine atom can be reduced to form a hydrogenated product.
Substitution: The bromine atom can be substituted with other functional groups, such as an amino or nitro group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or nitrite salts. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while substitution with an amino group may produce an aniline derivative.
科学的研究の応用
6-[Anilino(phenyl)methylidene]-2-bromo-4-hydroxycyclohexa-2,4-dien-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used as a probe to study enzyme-catalyzed reactions involving aniline derivatives.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism by which 6-[Anilino(phenyl)methylidene]-2-bromo-4-hydroxycyclohexa-2,4-dien-1-one exerts its effects involves interactions with specific molecular targets. The aniline group can form hydrogen bonds with amino acid residues in enzymes, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
類似化合物との比較
Similar Compounds
- 6-[Anilino(phenyl)methylidene]-2-chloro-4-hydroxycyclohexa-2,4-dien-1-one
- 6-[Anilino(phenyl)methylidene]-2-fluoro-4-hydroxycyclohexa-2,4-dien-1-one
- 6-[Anilino(phenyl)methylidene]-2-iodo-4-hydroxycyclohexa-2,4-dien-1-one
Uniqueness
The uniqueness of 6-[Anilino(phenyl)methylidene]-2-bromo-4-hydroxycyclohexa-2,4-dien-1-one lies in its bromine atom, which imparts distinct chemical reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry .
特性
| 112932-44-2 | |
分子式 |
C19H14BrNO2 |
分子量 |
368.2 g/mol |
IUPAC名 |
2-bromo-6-(C,N-diphenylcarbonimidoyl)benzene-1,4-diol |
InChI |
InChI=1S/C19H14BrNO2/c20-17-12-15(22)11-16(19(17)23)18(13-7-3-1-4-8-13)21-14-9-5-2-6-10-14/h1-12,22-23H |
InChIキー |
KTEUXFMWGWSXPG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=NC2=CC=CC=C2)C3=C(C(=CC(=C3)O)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(4-tert-Butylphenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14303450.png)
![2-Ethoxy-6-({[2-(pyridin-2-yl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14303453.png)
![8-Ethoxy-3-methoxybicyclo[4.2.0]octa-2,4-diene-1-carbonitrile](/img/structure/B14303468.png)



![Phenol, 2-methoxy-4-[2-(4-nitrophenyl)ethenyl]-](/img/no-structure.png)



